molecular formula C9H9FN2O2 B596109 N-Cyclopropyl-5-fluoro-2-nitroaniline CAS No. 1248276-34-7

N-Cyclopropyl-5-fluoro-2-nitroaniline

Cat. No. B596109
M. Wt: 196.181
InChI Key: GHQAEBACHMXJQB-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-fluoro-2-nitroaniline is a chemical compound with the molecular formula C9H9FN2O2. It is also known by its CAS number: 1248276-34-7. The compound is a yellow powder and is typically stored at room temperature .

Synthesis Analysis

The synthesis of N-Cyclopropyl-5-fluoro-2-nitroaniline involves the reaction of 2,4-difluoro-1-nitrobenzene with cyclopropanamine in the presence of potassium fluoride and potassium carbonate. The reaction occurs at room temperature .

Molecular Structure Analysis

The molecular formula of N-Cyclopropyl-5-fluoro-2-nitroaniline is C9H9FN2O2. It has a molecular weight of 196.18 g/mol. The chemical structure consists of a cyclopropyl ring, a fluorine atom, and a nitro group attached to an aniline moiety .
  • Safety and Hazards

    • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment. Refer to the MSDS for detailed safety information .
  • Scientific Research Applications

    Applications in Cancer Research

    N-Cyclopropyl-5-fluoro-2-nitroaniline, as part of the fluorinated pyrimidines family, has seen experimental and clinical use in cancer chemotherapy. 5-Fluorouracil (5-FU) and related compounds, including N-Cyclopropyl-5-fluoro-2-nitroaniline derivatives, play a significant role in the palliation of patients with advanced cancer, especially in tumors of the breast and gastrointestinal tract. Their distribution and metabolic fate in cancer patients underline the clinical usefulness of fluorinated pyrimidines in treating advanced cancer stages (Heidelberger & Ansfield, 1963).

    Role in Sensing Applications

    Luminescent micelles incorporating fluorinated compounds, including structures similar to N-Cyclopropyl-5-fluoro-2-nitroaniline, have been studied for their potential in sensing applications. These nanostructures serve as "chemical noses" for detecting toxic and hazardous materials, bioimaging, and drug delivery. The fluorinated segments within these micelles significantly influence their optical and physical properties, making them efficient probes for specific analytes (Paria et al., 2022).

    Fluorinated Compounds in Liquid Crystals

    The introduction of fluorinated segments, akin to those in N-Cyclopropyl-5-fluoro-2-nitroaniline, into liquid crystals leads to fascinating modifications in their properties. Such alterations include changes in melting point, mesophase morphology, transition temperatures, and other vital physical properties like dielectric anisotropy and optical anisotropy. These modifications have broad implications for commercial applications in display technologies and beyond (Hird, 2007).

    properties

    IUPAC Name

    N-cyclopropyl-5-fluoro-2-nitroaniline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H9FN2O2/c10-6-1-4-9(12(13)14)8(5-6)11-7-2-3-7/h1,4-5,7,11H,2-3H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GHQAEBACHMXJQB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1NC2=C(C=CC(=C2)F)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H9FN2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30705495
    Record name N-Cyclopropyl-5-fluoro-2-nitroaniline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30705495
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    196.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-Cyclopropyl-5-fluoro-2-nitroaniline

    CAS RN

    1248276-34-7
    Record name N-Cyclopropyl-5-fluoro-2-nitroaniline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30705495
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    To a solution of 2,4-difluoro-1-nitrobenzene (0.7 mL, 6.3 mmol) in anhydrous CH3CN (10 mL) were added cyclopropylamine (0.4 mL, 6.3 mmol) and DIPEA (1.1 mL, 6.3 mmol). The reaction mixture was stirred at RT for 18 h then evaporated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 0-10% EtOAc in cyclohexane) to afford the title compound as a yellow solid (6.3 mmol, quantitative). 1H NMR (CDCl3, 300 MHz): δ 8.26-8.09 (2H, m), 6.95 (1H, dd, J=11.43, 2.68 Hz), 6.46-6.35 (1H, m), 2.60-2.50 (1H, m), 0.98-0.89 (2H, m), 0.71-0.63 (2H, m).
    Quantity
    0.7 mL
    Type
    reactant
    Reaction Step One
    Quantity
    0.4 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    1.1 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    10 mL
    Type
    solvent
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    2,4-Difluoronitrobenzene (1.00 g, 6.29 mmol), potassium fluoride (0.365 g, 6.29 mmol), potassium carbonate (0.869 g, 6.29 mmol), and cyclopropylamine (0.52 mL, 7.54 mmol) were added to a vial and heated in a microwave at 90° C. for 10 min. The reaction was then diluted with dichloromethane, washed with water and brine, dried over magnesium sulfate, and concentrated to provide the title compound: LCMS m/z 196.95 [M+H]+; 1H NMR (500 MHz, CDCl3) δ 8.20 (dd, J=9.5, 6.0 Hz, 2 H), 6.95 (dd, J=11.4, 2.6 Hz, 1 H), 6.43-6.39 (m, 1 H), 2.58-2.53 (m, 1 H), 0.96-0.92 (m, 2 H), 0.69-0.66 (m, 2 H).
    Quantity
    1 g
    Type
    reactant
    Reaction Step One
    Quantity
    0.365 g
    Type
    reactant
    Reaction Step One
    Quantity
    0.869 g
    Type
    reactant
    Reaction Step One
    Quantity
    0.52 mL
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two

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